
2,5-Diethenyl-1lambda~6~-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Divinyltetrahydrothiophene 1,1-dioxide is a heterocyclic organosulfur compound It is a derivative of tetrahydrothiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Divinyltetrahydrothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of 2,5-divinyltetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the sulfone group forming as a result of the oxidation process .
Industrial Production Methods
In an industrial setting, the production of 2,5-divinyltetrahydrothiophene 1,1-dioxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Divinyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of 2,5-divinyltetrahydrothiophene 1,1-dioxide .
Wissenschaftliche Forschungsanwendungen
2,5-Divinyltetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the development of polymers and other materials with unique properties.
Biological Studies: Researchers investigate its potential as a bioactive molecule with applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 2,5-divinyltetrahydrothiophene 1,1-dioxide involves its ability to undergo various chemical transformations. The sulfone group is highly reactive, making it a versatile intermediate in organic synthesis. The compound can interact with different molecular targets, including enzymes and receptors, through its reactive functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydrothiophene 1,1-dioxide: A closely related compound with similar chemical properties.
Butadiene sulfone: Another sulfone derivative with applications in organic synthesis.
Uniqueness
2,5-Divinyltetrahydrothiophene 1,1-dioxide is unique due to its divinyl groups, which provide additional reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and materials .
Eigenschaften
CAS-Nummer |
72133-91-6 |
|---|---|
Molekularformel |
C8H12O2S |
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
2,5-bis(ethenyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H12O2S/c1-3-7-5-6-8(4-2)11(7,9)10/h3-4,7-8H,1-2,5-6H2 |
InChI-Schlüssel |
RCEVXMTZJLYJFU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCC(S1(=O)=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


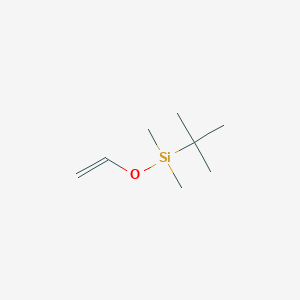

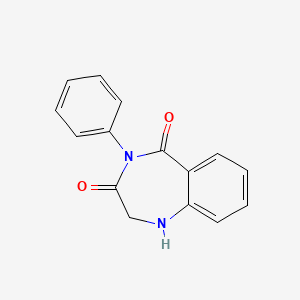
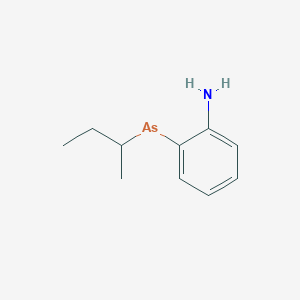
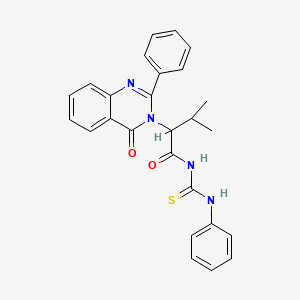
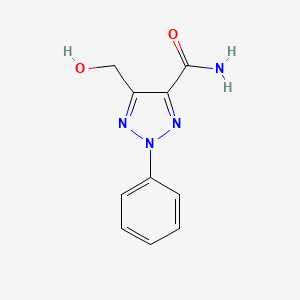
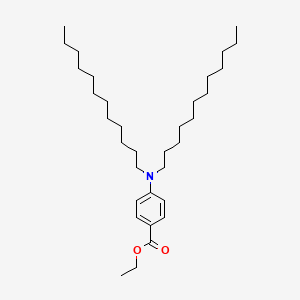
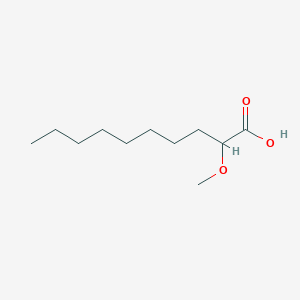
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
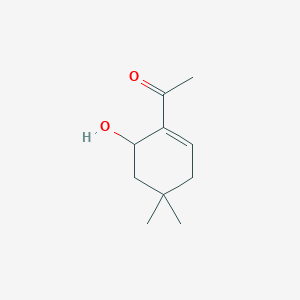
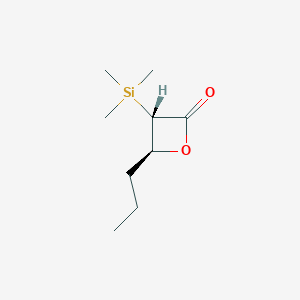
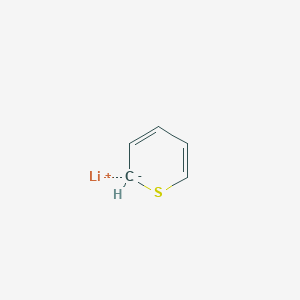

![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
